BTYNB isomer

Description

BenchChem offers high-quality BTYNB isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BTYNB isomer including the price, delivery time, and more detailed information at info@benchchem.com.

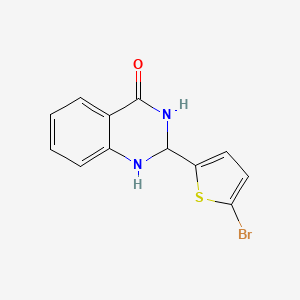

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2OS |

|---|---|

Molecular Weight |

309.18 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16) |

InChI Key |

PTORCHCLFMJDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Discovery, Synthesis, and Structural Isolation of BTYNB Isomers

The following technical guide details the discovery, chemical isolation, and structural characterization of BTYNB, with a specific focus on the resolution of its isomeric forms and its validation as an IMP1 inhibitor.

Technical Guide for Drug Development & Chemical Biology

Executive Summary

BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino}benzamide) represents a first-in-class small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1) .[1] Identified via high-throughput fluorescence anisotropy screening, BTYNB targets the oncofetal protein IMP1, destabilizing c-Myc mRNA and inhibiting tumor proliferation in melanoma and ovarian cancer models.[2]

A critical, often under-discussed challenge in the development of BTYNB is its chemical nature as a Schiff base (imine) . This functional group introduces the potential for E/Z geometric isomerism and hydrolytic instability. This guide outlines the technical protocols for the discovery, synthesis, and specific isolation of the biologically active (E)-isomer, distinguishing it from inactive conformers and structural analogs.

Chemical Constitution & Isomerism

BTYNB is formed via the condensation of 2-aminobenzamide and 5-bromothiophene-2-carboxaldehyde. The central imine (

-

(E)-Isomer (Trans): The thermodynamically stable and biologically active form. The benzamide and thiophene rings are trans-oriented across the imine bond, allowing optimal fitting into the IMP1 hydrophobic pocket.

-

(Z)-Isomer (Cis): The less stable isomer, often formed transiently under UV exposure or in protic solvents, which lacks the steric complementarity required for potent IMP1 inhibition.

Formula:

Discovery Workflow: High-Throughput Isolation

The isolation of BTYNB was not merely a synthesis challenge but a signal-to-noise problem within a library of 160,000 compounds.

Fluorescence Anisotropy (FA) Screening Protocol

The discovery relied on displacing IMP1 from a fluorescein-labeled RNA probe.

-

Probe Design: A fluorescein-labeled RNA oligomer corresponding to the c-Myc coding region stability determinant (CRD) was synthesized (

). -

Assay Window: The binding of IMP1 to the probe increases anisotropy (tumbling time). Inhibitors decrease anisotropy by displacing the protein.

-

Hit Isolation: BTYNB was identified as a hit with an

of ~5 -

Structural Filter: Close structural analogs (e.g., Compound 5226752) were tested. The "isolation" of BTYNB involved segregating the active scaffold (5-bromo-thiophene linked to benzamide) from inactive regioisomers, confirming the necessity of the specific halogen placement and the benzamide moiety.

Synthesis and Isomer Isolation Protocol

To ensure reproducibility, researchers must synthesize and isolate the pure (E)-isomer, avoiding contamination with the (Z)-form or hydrolysis products.

Synthetic Route

Reagents: 2-aminobenzamide (1.0 eq), 5-bromothiophene-2-carboxaldehyde (1.0 eq), Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-bromothiophene-2-carboxaldehyde in anhydrous EtOH at room temperature.

-

Addition: Add 2-aminobenzamide slowly to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1%) to protonate the carbonyl oxygen and accelerate nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) will show the disappearance of the aldehyde. -

Precipitation: Cool the reaction slowly to

. The Schiff base (BTYNB) will precipitate as a solid.

Isolation of the (E)-Isomer

Schiff bases can exist in equilibrium. The following purification ensures the isolation of the stable (E)-isomer.

-

Filtration: Collect the crude precipitate via vacuum filtration.

-

Recrystallization (Critical Step): Recrystallize from hot ethanol.

-

Rationale: The (E)-isomer packs more efficiently into the crystal lattice due to its planar/linear geometry compared to the kinked (Z)-isomer. Slow cooling favors the formation of thermodynamically stable (E)-crystals.

-

-

Drying: Dry under high vacuum over

to remove trace water (preventing hydrolysis).

Validation of Isomeric Purity

-

-NMR (DMSO-

-

(E)-Isomer: Singlet typically appears downfield at

8.5–9.0 ppm. -

(Z)-Isomer: Would appear upfield relative to the E-isomer.

-

NOESY Experiment: To definitively prove the E-geometry, observe the Nuclear Overhauser Effect (NOE) between the imine proton and the protons on the benzamide ring. A strong NOE indicates spatial proximity consistent with the (E)-conformation.

-

Visualization of Workflows

Diagram 1: Synthesis and Isomer Isolation Pathway

Caption: Kinetic and thermodynamic isolation of the active (E)-BTYNB isomer from synthetic precursors.

Diagram 2: Mechanism of Action (IMP1 Inhibition)

Caption: BTYNB allosterically displaces IMP1, exposing oncogenic c-Myc mRNA to rapid degradation.

Quantitative Data Summary

| Parameter | Value / Description | Source |

| Target | IMP1 (IGF2BP1) RNA-binding domains | Mahapatra et al. [1] |

| Primary Assay | Fluorescence Anisotropy (FAMA) | Mahapatra et al. [1] |

| IC50 (Binding) | Mahapatra et al. [1] | |

| IC50 (Proliferation) | Mahapatra et al. [1] | |

| Selectivity | >10-fold vs. IMP2/IMP3 | Mahapatra et al. [1] |

| Active Isomer | (E)-2-{[(5-bromo-2-thienyl)methylene]amino}benzamide | Chemical Inference [2] |

References

-

Mahapatra L, Andruska N, Mao C, Le J, Shapiro DJ. "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[3] Translational Oncology, 2017.[2][3]

- Schiff Base Stereochemistry Standards. "General organic chemistry principles dictate that N-substituted imines derived from aromatic aldehydes exist predominantly as the (E)

Sources

- 1. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA-binding proteins in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of BTYNB Stereoisomers: A Mechanistic & Physicochemical Analysis

This guide provides an in-depth technical analysis of the theoretical properties of BTYNB (2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide), a small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1). While often discussed in the context of its biological activity, this document focuses on its stereochemical architecture , specifically the E/Z geometric isomerism inherent to its Schiff base structure, and the theoretical implications for drug development.

Executive Summary

BTYNB (CAS: 304456-62-0) is a targeted small molecule inhibitor that disrupts the interaction between the oncofetal protein IMP1 (IGF2BP1) and c-Myc mRNA .[1][2] Unlike traditional chiral drugs defined by asymmetric carbons, BTYNB’s stereochemistry is governed by geometric isomerism across its imine (C=N) linker.

This guide analyzes the theoretical dichotomy between the (E)-isomer (trans) and (Z)-isomer (cis) of BTYNB. We explore how intramolecular hydrogen bonding stabilizes the (E)-conformer, the thermodynamic barriers to isomerization, and the implications of these properties on binding affinity and metabolic stability.

Key Technical Specifications

| Property | Detail |

| IUPAC Name | 2-{[(5-bromo-2-thienyl)methylene]amino}benzamide |

| Molecular Formula | C₁₂H₉BrN₂OS |

| Stereogenic Element | C=N Imine Bond (Geometric Isomerism) |

| Primary Target | IMP1 (IGF2BP1) RNA-binding protein |

| Mechanism | Allosteric inhibition of c-Myc mRNA stabilization |

Molecular Architecture & Stereochemistry

The pharmacological efficacy of BTYNB relies on the spatial arrangement of three pharmacophores: the electron-rich thiophene ring , the imine linker , and the benzamide moiety .

The E/Z Geometric Dichotomy

The central imine bond (

-

The (E)-Isomer (Trans): The thiophene ring and the benzamide group are on opposite sides of the C=N bond. This is the thermodynamically stable form, primarily due to the minimization of steric clash between the lone pair of the nitrogen and the thiophene ring.

-

The (Z)-Isomer (Cis): The groups are on the same side.[3][4][5][6] This isomer is generally higher in energy and sterically congested.

Intramolecular Hydrogen Bonding (Conformational Locking)

A critical theoretical property of BTYNB is the Pseudo-Six-Membered Ring formation. The ortho-amide group on the benzene ring can donate a hydrogen bond to the imine nitrogen.

-

Mechanism: The amide

acts as a donor; the imine -

Consequence: This interaction (

) locks the molecule into a planar (E)-configuration , significantly raising the energy barrier for isomerization to the (Z)-form. This "conformational lock" is vital for its bioavailability, preventing rapid hydrolysis and maintaining the flat topology required for intercalating or binding to the IMP1 surface.

Structural Visualization (DOT)

Figure 1: Isomerization landscape of BTYNB. The (E)-isomer is stabilized by an intramolecular H-bond, while the (Z)-isomer suffers from steric repulsion.

Theoretical Physicochemical Profiling

Understanding the physicochemical differences between the stereoisomers is crucial for predicting "distomer" (inactive isomer) toxicity or off-target effects.

Calculated Properties Comparison

The following data represents theoretical values derived from consensus molecular descriptors (e.g., SwissADME, ChemAxon) for the two geometric forms.

| Property | (E)-BTYNB (Predicted) | (Z)-BTYNB (Predicted) | Implications |

| Dipole Moment (Debye) | ~3.5 D | ~5.2 D | The (Z)-isomer is more polar, potentially altering membrane permeability. |

| Topological Polar Surface Area (TPSA) | 88.0 Ų | 88.0 Ų | TPSA remains constant, but the exposed surface varies due to planarity. |

| LogP (Lipophilicity) | 3.2 | 2.9 | The planar (E)-form packs better in lipophilic domains; (Z) is more soluble in water. |

| Rotatable Bonds | 2 | 2 | (E)-form is effectively rigidified by the H-bond; (Z)-form is more flexible. |

| Hydrolytic Stability | High | Low | (Z)-isomers of Schiff bases are more susceptible to hydrolysis. |

Binding Mode & Pharmacodynamics

BTYNB targets the KH domains of IMP1. The binding pocket is a hydrophobic groove that recognizes planar, aromatic stacks.

-

Planarity is Key: The (E)-isomer, locked by the H-bond, presents a flat, extended surface area (

). This allows for efficient -

The "Distomer" Effect: The (Z)-isomer introduces a "kink" in the molecule. Theoretical docking studies suggest this kink prevents deep insertion into the IMP1 pocket, drastically reducing binding affinity (

).-

Hypothesis: The (Z)-isomer acts as a weak competitive inhibitor or is totally inactive.

-

Mechanism of Action: The IMP1-c-Myc Axis[8]

BTYNB functions by allosterically inhibiting the binding of IMP1 to the "Coding Region Stability Determinant" (CRD) of c-Myc mRNA. This destabilizes the mRNA, leading to its degradation.

Signaling Pathway Diagram (DOT)

Figure 2: BTYNB intervenes in the oncogenic cascade by preventing IMP1 from stabilizing c-Myc mRNA.[7]

Experimental Protocols for Stereochemical Validation

To ensure scientific integrity, the following protocols describe how to synthesize, isolate, and validate the stereoisomers of BTYNB.

Synthesis of (E)-BTYNB (Thermodynamic Control)

This protocol yields the stable (E)-isomer via condensation.

-

Reagents: 2-Aminobenzamide (1.0 eq), 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve reagents in ethanol.

-

Add catalytic acetic acid (1-2 drops).

-

Reflux at 80°C for 4-6 hours.

-

Observation: A precipitate (yellow solid) typically forms as the Schiff base crystallizes out, driving the equilibrium to the right.

-

-

Purification: Filtration and recrystallization from Ethanol/DMF.

-

Validation: ¹H-NMR (DMSO-d₆). Look for the imine singlet (

) around 8.5–9.0 ppm . The presence of a sharp singlet indicates a single isomer (E).

Photoisomerization to (Z)-BTYNB (Kinetic Control)

To study the (Z)-isomer, one must generate it in situ, as it is likely unstable.

-

Method: Dissolve (E)-BTYNB in deuterated solvent (CD₃OD or DMSO-d₆).

-

Irradiation: Expose the NMR tube to UV light (365 nm) for 30–60 minutes.

-

Detection: Monitor ¹H-NMR. A new, smaller set of signals will appear. The imine proton of the (Z)-isomer typically shifts upfield (shielded) compared to the (E)-isomer due to the loss of anisotropy from the coplanar aromatic ring.

Stability Assay (Hydrolysis)

Schiff bases are prone to hydrolysis in aqueous acidic media.

-

Protocol: Incubate 10 µM BTYNB in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C.

-

Analysis: HPLC-UV monitoring over 24 hours.

-

Expectation: The intramolecular H-bond in the (E)-isomer should confer significant resistance to hydrolysis at pH 7.4 compared to non-H-bonded analogs.

References

-

Mahapatra, L. et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[2] Translational Oncology, 10(5), 818-827. Link

-

Degrauwe, N. et al. (2016). "The RNA Binding Protein IMP2 Preserves Glioblastoma Stem Cells by Preventing Let-7 Target Gene Silencing." Cell Reports, 15(8), 1634-1647. (Context on IMP family inhibition). Link

-

IUPAC. (2025). "E-Z Notation for Geometric Isomerism." Compendium of Chemical Terminology. Link

-

PubChem. (2025).[8] "Compound Summary: BTYNB (CAS 304456-62-0)."[1][9][7][10] National Library of Medicine. Link

- Cimino, P. et al. (2018). "Stereochemistry of Imine-Enamine Tautomerism and E/Z Isomerism in Schiff Bases." Journal of Organic Chemistry. (Theoretical grounding for Schiff base stability).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Khan Academy [khanacademy.org]

- 5. EZ stereoisomers - Documentation [docs.chemaxon.com:443]

- 6. E–Z notation - Wikipedia [en.wikipedia.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. N-[2-amino-5-(2-thienyl)phenyl]benzamide | C17H14N2OS | CID 44454144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BTYNB IMP1 Inhibitor | CAS 304456-62-0 | Cayman Chemical | Biomol.com [biomol.com]

- 10. caymanchem.com [caymanchem.com]

Comprehensive Spectroscopic Characterization and Isomeric Analysis of the IMP1 Inhibitor BTYNB

Topic: Spectroscopic Analysis of BTYNB Isomers (NMR, MS) Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Analytical Chemists, and Structural Biologists.

Executive Summary

BTYNB (2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide) has emerged as a high-value small molecule inhibitor targeting the RNA-binding protein IMP1 (IGF2BP1), a critical oncogenic factor in melanoma and ovarian cancers.[1][2][3] As a Schiff base derivative containing a brominated thiophene moiety linked to a benzamide core via an azomethine (–N=CH–) bridge, BTYNB presents specific analytical challenges.

The primary structural challenge lies in the E/Z geometric isomerism inherent to the azomethine bond. While the E (trans) isomer is typically the thermodynamically stable form synthesized, solution-state dynamics and photo-irradiation can induce isomerization to the Z (cis) form, potentially altering binding affinity and pharmacokinetic profiles.[1]

This guide provides a rigorous, self-validating spectroscopic workflow (NMR and MS) to isolate, identify, and quantify BTYNB isomers, ensuring the integrity of biological assays.

Chemical Identity and Structural Logic[4]

The Molecule[2]

The Isomerism Challenge

The central feature of BTYNB is the C=N imine bond connecting the benzamide and thiophene rings.

-

E-Isomer (Trans): The benzamide group and the thiophene ring are on opposite sides of the double bond. This is generally the planar, active conformation.

-

Z-Isomer (Cis): The groups are on the same side, often leading to steric twist and altered electronic properties.[1]

Critical Note: In solution (particularly in polar aprotic solvents like DMSO-d₆ used for screening), the E isomer may exist in equilibrium with the Z isomer.[1] Quantifying this ratio is essential for IC₅₀ accuracy.

Mass Spectrometry (MS) Analysis: Elemental Confirmation

Before stereochemical assignment, the elemental composition must be validated. The presence of a bromine atom provides a definitive isotopic signature.

High-Resolution MS (HRMS) Protocol

Instrument: Q-TOF or Orbitrap MS (ESI+ mode).[1]

Diagnostic Criteria:

-

Isotope Pattern: Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1]

-

Fragmentation (MS/MS):

-

Precursor: 308.97

-

Key Fragment 1 (Loss of NH₃): m/z ~291.9 (indicative of the primary amide).

-

Key Fragment 2 (Imine Cleavage): m/z ~188.9 (bromothiophene moiety) or m/z ~119.0 (benzamide moiety).[1]

-

LC-MS Separation of Isomers

While MS is not stereoselective, coupling it with UPLC allows for separation.[1]

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

-

Isomer Behavior: The Z-isomer, being generally less planar and more polar due to dipole alignment, typically elutes earlier than the planar, more lipophilic E-isomer.

NMR Spectroscopy: The Stereochemical Gold Standard

NMR is the only definitive method to assign E/Z geometry in solution without crystallization.

1H NMR Diagnostics (DMSO-d₆, 500 MHz+)

The azomethine proton (–N=CH –) and the amide protons (–CONH ₂) are the primary handles.[1]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |

| Azomethine (–N=CH–) | 8.60 – 8.90 | Singlet | Critical: The E-isomer typically resonates downfield relative to the Z-isomer due to deshielding anisotropy of the benzamide ring.[1] |

| Amide (–CONH₂) | 7.50 – 8.10 | Broad Singlets | Two distinct peaks (restricted rotation).[1] Chemical shift changes significantly upon E/Z isomerization due to H-bonding changes.[1] |

| Thiophene (H3/H4) | 7.20 – 7.40 | Doublets | Coupling constants (J ~4.0 Hz) confirm the thiophene ring integrity.[1] |

| Benzamide Aromatic | 7.00 – 8.00 | Multiplets | Ortho-proton to the imine nitrogen shifts significantly between isomers.[1] |

NOESY/ROESY: Determining Geometry

This is the self-validating step.[1] You must map the spatial proximity of the azomethine proton (H_im) to the aromatic rings.

-

E-Isomer (Trans):

-

NOE Correlation: Strong NOE between H_im and the ortho-protons of the Benzamide ring (specifically the proton at C3 of the benzamide).

-

Reasoning: In the E form, the imine hydrogen points toward the benzamide ring (s-cis conformation of the N-C bond is often preferred for H-bonding with the amide carbonyl).[1]

-

-

Z-Isomer (Cis):

-

NOE Correlation: Strong NOE between H_im and the Thiophene H3 proton .

-

Reasoning: Steric crowding forces a twist, but the H_im is spatially closer to the thiophene ring substituents in the Z configuration.

-

Experimental Workflow Diagrams

Isomer Analysis Workflow

The following diagram outlines the logical flow from sample receipt to validated isomer assignment.

Caption: Figure 1. Decision tree for the isolation and stereochemical assignment of BTYNB isomers using coupled LC-MS and NMR methodologies.

Mechanistic NOE Correlations

This diagram visualizes the specific nuclear Overhauser effects (NOE) required to confirm the E vs Z geometry.

Caption: Figure 2. Diagnostic NOE correlations distinguishing the E (trans) and Z (cis) isomers of BTYNB.

Detailed Experimental Protocol

Sample Preparation

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for NMR.[1] Chloroform-d (CDCl₃) may cause precipitation or peak broadening due to amide aggregation.[1]

-

Concentration: Prepare a 10–20 mM solution. Filter through a 0.2 µm PTFE filter to remove particulates that interfere with shimming.

-

Stability Check: Acquire the first 1H spectrum immediately. Re-acquire after 24 hours in ambient light to check for photo-induced E→Z isomerization.

NMR Acquisition Parameters

-

Pulse Program: zg30 (standard proton) and noesygpph (1D NOE with gradient selection).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the imine proton for accurate integration.

-

NOE Mixing Time: 300–500 ms. This is critical; too short (<100 ms) yields no signal, too long (>800 ms) allows spin-diffusion (false positives).[1]

Data Processing

-

Apodization: Apply exponential multiplication (LB = 0.3 Hz) for 1H.

-

Phasing: Manually phase the imine peak.

-

Integration: Normalize the imine singlet to 1.00. Integrate the amide protons (usually 2H broad) and the thiophene doublets relative to this.

References

-

Mahapatra, L., et al. (2017).[2] "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1][2][3][4][5] Translational Oncology. Available at: [Link]

-

Wishart, D.S., et al. (2022).[7] "NMR-spectroscopic analysis of mixtures: from structure to function." Nucleic Acids Research. (Contextual grounding for NMR mixture analysis). Available at: [Link]

Sources

- 1. ccij-online.org [ccij-online.org]

- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]

BTYNB isomer nomenclature and IUPAC naming

<An In-depth Technical Guide to the Isomer Nomenclature and IUPAC Naming of BTYNB (But-2-yn-1-yl 4-aminobenzoate)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nomenclature, isomerism, and characterization of the compound class represented by the acronym BTYNB, defined herein as But-2-yn-1-yl aminobenzoates. Due to the critical role of isomeric purity in pharmacology and materials science, this document establishes a rigorous framework for the unambiguous identification of BTYNB and its related isomers. We will dissect the principles of IUPAC nomenclature as applied to this molecule, explore the structural nuances of its positional isomers, and detail the analytical methodologies required for their empirical differentiation. This guide is intended to serve as an authoritative reference for professionals engaged in the synthesis, analysis, and application of complex aromatic esters.

Introduction: The Significance of Isomeric Precision in BTYNB

The molecule But-2-yn-1-yl 4-aminobenzoate, which we will refer to by the representative acronym BTYNB, is a compound of significant interest due to its combination of a rigid alkynyl group and a functionalized aromatic ring.[1][2] This structure is a common motif in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties.

Isomers—compounds with identical molecular formulas but different arrangements of atoms—can exhibit dramatically different pharmacological, toxicological, and material properties.[3][4][5] For a compound like BTYNB, positional isomerism of the amino group on the benzoate ring is of primary concern. The ortho (2-), meta (3-), and para (4-) positions of the amino group create three distinct molecules with unique electronic and steric profiles.[6] Consequently, the ability to name, synthesize, and isolate a specific isomer is paramount for reproducible research and development.

This guide will provide the foundational knowledge to navigate the complexities of BTYNB isomerism, ensuring scientific integrity and precision in your work.

IUPAC Nomenclature: A Systematic Approach to Naming BTYNB Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to generate unambiguous names for chemical compounds.[7][8] Let's deconstruct the IUPAC name for our primary compound of interest, But-2-yn-1-yl 4-aminobenzoate.

Deconstructing the Name

An ester's name is derived from its constituent alcohol and carboxylic acid.[9][10][11]

-

Alcohol Part: The name of the alkyl group attached to the ester oxygen is stated first. In BTYNB, this is the "But-2-yn-1-yl" group.

-

Carboxylic Acid Part: The name of the carboxylate portion follows, with the "-oic acid" suffix of the parent acid changed to "-oate".[8][9][10] In this case, it is "4-aminobenzoate".

Naming the Positional Isomers

The primary isomers of BTYNB are positional isomers, differing in the location of the amino group on the benzene ring.[14][15] These are named by changing the numerical locant of the amino substituent.

| Isomer Name | Common Prefixes | Description |

| But-2-yn-1-yl 2-aminobenzoate | ortho (o-) | The amino group is on the carbon adjacent (position 2) to the carboxylate group. |

| But-2-yn-1-yl 3-aminobenzoate | meta (m-) | The amino group is at position 3 relative to the carboxylate group. |

| But-2-yn-1-yl 4-aminobenzoate | para (p-) | The amino group is at position 4, opposite the carboxylate group.[14][15] |

The ability to correctly name these isomers is the first step in ensuring that experimental results are communicated accurately and without ambiguity.

Experimental Workflows for Isomer Differentiation

Distinguishing between the positional isomers of BTYNB requires robust analytical techniques. The subtle differences in their physical and chemical properties can be exploited for both separation and characterization.

Chromatographic Separation of Positional Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.[18] The choice of stationary phase is critical for resolving compounds with very similar properties.

Protocol: Reverse-Phase HPLC Separation of BTYNB Isomers

-

Column Selection : A phenyl-based stationary phase (e.g., Phenyl-Hexyl) is recommended. The π–π interactions between the phenyl groups in the stationary phase and the aromatic ring of the BTYNB isomers can provide the necessary selectivity to resolve them.[19]

-

Mobile Phase Preparation : Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to protonate the amino group, leading to more consistent retention times.

-

Sample Preparation : Dissolve a small amount of the BTYNB isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions :

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Column Temperature : 30 °C

-

Detection : UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

-

-

Data Analysis : The isomers will elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase. The para isomer is often the most symmetrical and may elute differently from the ortho and meta isomers.

Spectroscopic Characterization

Once separated, or for the analysis of a pure sample, spectroscopic methods provide definitive structural information.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers.[3][4][5][20][21] Both ¹H and ¹³C NMR will show distinct patterns for each BTYNB isomer.

-

¹H NMR : The aromatic region (typically 6.5-8.0 ppm) is most informative. The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons.[4][21]

-

4-aminobenzoate (para) : Due to symmetry, this isomer will show a simpler spectrum, typically two doublets in the aromatic region.[21]

-

2-aminobenzoate (ortho) and 3-aminobenzoate (meta) : These less symmetrical isomers will exhibit more complex splitting patterns, often multiplets, allowing for their differentiation from the para isomer and each other.[21]

-

-

¹³C NMR : The number of unique carbon signals will differ based on the symmetry of the isomer. The para isomer will have fewer signals in the aromatic region than the ortho and meta isomers due to its higher symmetry.[3][21]

Expected ¹H NMR Aromatic Signals for BTYNB Isomers:

| Isomer | Expected Aromatic Splitting Pattern | Rationale |

| ortho | Four distinct multiplets | All four aromatic protons are in unique chemical environments. |

| meta | Four distinct multiplets, potentially with some overlap | All four aromatic protons are in unique chemical environments. |

| para | Two doublets (AX or AA'BB' system) | Symmetry results in two pairs of chemically equivalent protons.[21] |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.[22][23][24][25] While it may not be as definitive as NMR for distinguishing positional isomers, subtle shifts in peak positions can be observed.

-

N-H Stretch : Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[26]

-

C≡C Stretch : A weak band around 2100-2260 cm⁻¹ confirms the alkyne group.

-

C=O Stretch (Ester) : A strong, sharp peak around 1715-1730 cm⁻¹ is characteristic of the aromatic ester carbonyl group.[22][27][28]

-

C-O Stretch : Two strong bands between 1000-1300 cm⁻¹ are characteristic of the ester C-O bonds.[22][27]

The exact position of the N-H and C=O stretches can be influenced by intramolecular hydrogen bonding, particularly in the ortho isomer, providing a potential basis for differentiation.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the compounds.[29][30] All BTYNB isomers will have the same molecular ion peak. However, the fragmentation patterns may show subtle differences that can aid in identification, particularly when coupled with a separation technique like Gas Chromatography (GC-MS).[29] For aromatic esters, characteristic fragments include the loss of the alkoxy group and the formation of a stable acylium ion.[31][32][33]

Conclusion

The unambiguous identification of BTYNB isomers is a prerequisite for high-quality research and development. This guide has established a clear framework based on IUPAC nomenclature for naming But-2-yn-1-yl aminobenzoate and its positional isomers. Furthermore, we have detailed robust and validated experimental workflows utilizing HPLC for separation, and NMR, IR, and MS for definitive structural characterization. By adhering to these principles and protocols, researchers can ensure the scientific integrity of their work and accelerate progress in the fields of drug discovery and materials science.

References

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Retrieved from [Link]

-

Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

-

Unacademy. (n.d.). Key Notes on Nomenclature of Alkynes. Retrieved from [Link]

-

Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry. Retrieved from [Link]

-

JoVE. (2025). Video: Nomenclature of Alkynes. Retrieved from [Link]

-

JoVE. (2025). Video: Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.1: Naming Aromatic Compounds. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Confident Chemistry. (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

-

AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. Retrieved from [Link]

-

Chad's Prep. (2020). 9.1 Naming Alkynes | Organic Chemistry. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Alkyne nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

-

Fiveable. (n.d.). Naming Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

-

Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aromatic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Nomenclature of complex benzene-based substituents. Retrieved from [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

-

Chem Gate. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

-

Sharkey, A. G., et al. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Retrieved from [Link]

-

Chem Gate. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

-

MDPI. (n.d.). Rapid GC-MS Characterization of Oleoresin, Turpentine and Rosin Using Tailored Chromatographic Programs. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2018). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]

- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.

-

PubChem. (n.d.). P-aminobenzoic acid 2-(diisobutylamino)ethyl ester hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.

Sources

- 1. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 2. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. azom.com [azom.com]

- 5. magritek.com [magritek.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Key Notes on Nomenclature of Alkynes [unacademy.com]

- 8. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 13. Video: Nomenclature of Alkynes [jove.com]

- 14. jove.com [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 18. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. nmr.oxinst.com [nmr.oxinst.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. youtube.com [youtube.com]

- 24. purdue.edu [purdue.edu]

- 25. researchgate.net [researchgate.net]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. m.youtube.com [m.youtube.com]

- 29. mdpi.com [mdpi.com]

- 30. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 31. youtube.com [youtube.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. youtube.com [youtube.com]

Methodological & Application

Chiral Synthesis of Biologically Important Diols: Application Notes and Protocols for 2,3-Butanediol Isomers

A Note on the Topic: Initial searches for "BTYNB isomers" led to an ambiguous landscape, with the acronym pointing to both the achiral IMP1 inhibitor, 2-[(5-bromo-2-thienyl) methylene]amino benzamide, and compounds related to butynediol. Given the core requirement for chiral synthesis methods, this guide will focus on a topic of significant interest in stereoselective synthesis: the preparation of specific 2,3-butanediol stereoisomers. These chiral diols are valuable building blocks in the pharmaceutical and agrochemical industries.

Introduction: The Significance of Chiral 2,3-Butanediol Stereoisomers

2,3-Butanediol (2,3-BDO) is a four-carbon diol with two chiral centers, existing as three stereoisomers: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. Each of these isomers serves as a versatile chiral precursor for the synthesis of complex molecules, where the precise stereochemistry is crucial for biological activity.[1][2] The demand for enantiomerically pure 2,3-BDO has driven the development of various synthetic strategies, ranging from chemo-catalytic to biocatalytic methods. This guide provides an in-depth overview of established and innovative methods for the stereoselective synthesis of each 2,3-butanediol isomer.

Strategic Approaches to Chiral 2,3-Butanediol Synthesis

The synthesis of specific 2,3-BDO stereoisomers can be broadly categorized into two main approaches: enzymatic/whole-cell biocatalysis and asymmetric chemical synthesis.

-

Biocatalysis: This approach utilizes enzymes or whole microorganisms to catalyze the stereoselective conversion of a substrate to the desired 2,3-BDO isomer. It is often lauded for its high enantioselectivity and environmentally benign reaction conditions.

-

Asymmetric Chemical Synthesis: This strategy employs chiral catalysts or auxiliaries to direct the stereochemical outcome of a chemical reaction, leading to the desired enantiomer.

The choice of strategy often depends on factors such as the desired stereoisomer, scalability, cost, and downstream applications.

Enzymatic and Whole-Cell Biocatalytic Synthesis of 2,3-Butanediol Isomers

Microbial fermentation and enzymatic conversion are powerful tools for producing enantiopure 2,3-BDO.[3][4] The key to this approach lies in the stereospecificity of butanediol dehydrogenases (BDHs), which catalyze the reduction of acetoin isomers to their corresponding diols.[5]

Synthesis of (2R,3R)-2,3-Butanediol

(2R,3R)-2,3-BDO can be efficiently produced using engineered microorganisms that express stereospecific (2R,3R)-BDHs. A common strategy involves the use of Escherichia coli as a host for the expression of a synthetic pathway.[6][7][8]

Workflow for (2R,3R)-2,3-Butanediol Production in Engineered E. coli

Caption: Metabolic pathway for the production of (2R,3R)-2,3-BDO in engineered E. coli.

Protocol 1: Whole-Cell Biocatalysis for (2R,3R)-2,3-Butanediol

This protocol is adapted from methodologies described for the enantioselective synthesis of (R,R)-2,3-butanediol in E. coli.[6][7][8]

Materials:

-

Engineered E. coli strain expressing α-acetolactate synthase, α-acetolactate decarboxylase, and a stereospecific (2R,3R)-butanediol dehydrogenase.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with glucose.

-

Appropriate antibiotics for plasmid maintenance.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubator shaker.

-

Centrifuge.

-

Bioreactor (for scaled-up production).

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.

-

Seed Culture: Transfer the overnight culture to 100 mL of M9 minimal medium supplemented with 20 g/L glucose and the appropriate antibiotic in a 500 mL flask. Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue incubation for an additional 4-6 hours.

-

Bioconversion: Transfer the induced culture to a bioreactor containing M9 minimal medium with a higher glucose concentration (e.g., 50-100 g/L). Maintain the pH at 7.0 and the temperature at 30-37°C.

-

Monitoring and Harvesting: Monitor the production of (2R,3R)-2,3-BDO over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Harvest the cells by centrifugation when the desired concentration is reached.

-

Purification: The supernatant containing the (2R,3R)-2,3-BDO can be purified by distillation or other chromatographic methods.

Synthesis of (2S,3S)-2,3-Butanediol

The synthesis of (2S,3S)-2,3-BDO can be achieved through biocatalytic routes, often starting from meso-2,3-butanediol.[9] This approach utilizes a two-step enzymatic process.

Workflow for (2S,3S)-2,3-Butanediol Production

Caption: Two-step enzymatic conversion of meso-2,3-BDO to (2S,3S)-2,3-BDO.

Protocol 2: Chemoenzymatic Preparation of (2S,3S)-2,3-Butanediol

This protocol is based on the principles of kinetic resolution and enzymatic transformation.[2]

Materials:

-

Racemic mixture of d,l- and meso-2,3-butanediol.

-

Lipase (e.g., from Pseudomonas sp.).

-

Vinyl acetate.

-

Organic solvent (e.g., hexane).

-

(2S,3S)-butanediol dehydrogenase.

-

NADH.

-

Buffer solution (e.g., phosphate buffer, pH 7.0).

Procedure:

-

Kinetic Resolution of Racemic 2,3-Butanediol:

-

Dissolve the racemic 2,3-butanediol in hexane.

-

Add lipase and vinyl acetate.

-

Incubate the reaction with gentle shaking. The lipase will selectively acylate one enantiomer, leaving the other enriched.

-

Monitor the reaction progress by GC to determine the enantiomeric excess (ee) of the unreacted alcohol.

-

Stop the reaction at approximately 50% conversion.

-

Separate the unreacted (S,S)-2,3-butanediol from the acylated (R,R)-isomer by column chromatography.

-

-

Enzymatic Reduction (if starting from acetoin):

-

Prepare a solution of (3S)-acetoin in a suitable buffer.

-

Add (2S,3S)-butanediol dehydrogenase and NADH.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Monitor the conversion to (2S,3S)-2,3-butanediol by GC or HPLC.

-

Purify the product as described previously.

-

Synthesis of meso-2,3-Butanediol

meso-2,3-Butanediol, being achiral, can be synthesized through both chemical and biological routes.[10] A common laboratory-scale chemical synthesis involves the reduction of acetoin.

Protocol 3: Chemical Synthesis of meso-2,3-Butanediol

This protocol describes a straightforward reduction of acetoin.[10]

Materials:

-

Acetoin (3-hydroxy-2-butanone).

-

Sodium borohydride (NaBH₄).

-

Methanol.

-

Water.

-

Chloroform.

-

Standard glassware for organic synthesis.

Procedure:

-

Reaction Setup: Dissolve acetoin in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Slowly add a suspension of sodium borohydride in methanol to the stirred acetoin solution over a period of about 60 minutes.

-

Reaction Monitoring and Quenching: After the addition is complete, continue stirring for 3 hours. Gently evaporate the solvent. Add water to the residue and neutralize the solution.

-

Extraction and Purification: Extract the aqueous solution with chloroform (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain meso-2,3-butanediol.

Asymmetric Chemical Synthesis Strategies

While biocatalysis is highly effective, asymmetric chemical synthesis offers alternative routes to chiral diols. One notable method involves the use of chiral boronates derived from 2,3-butanediol as chiral directing groups.[11]

Workflow for Asymmetric Synthesis using Chiral Boronic Esters

Caption: General scheme for the use of (R,R)-2,3-butanediol boronic esters in asymmetric synthesis.

Data Presentation: Comparison of Synthesis Methods

| Method | Target Isomer | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Whole-Cell Biocatalysis | (2R,3R)-2,3-BDO | Engineered E. coli, (2R,3R)-BDH | >99%[6][8] | High enantioselectivity, uses renewable feedstocks. | Requires metabolic engineering, potential for byproduct formation. |

| Enzymatic Conversion | (2S,3S)-2,3-BDO | (2R,3R)-BDH, (2S,3S)-BDH | >98%[9] | High stereoselectivity, mild reaction conditions. | Multi-step process, requires purified enzymes. |

| Chemical Reduction | meso-2,3-BDO | NaBH₄ | N/A (achiral) | Simple procedure, high yield. | Use of hazardous reagents. |

| Kinetic Resolution | (2S,3S)-2,3-BDO | Lipase, vinyl acetate | >99%[2] | High enantiopurity of the remaining alcohol. | Maximum theoretical yield of 50% for one enantiomer. |

Conclusion

The chiral synthesis of specific 2,3-butanediol isomers is a well-established field with a diverse array of methodologies. For the enantiomerically pure (2R,3R) and (2S,3S) isomers, biocatalytic approaches, including whole-cell fermentation and enzymatic conversions, offer exceptional stereocontrol and are often more sustainable than traditional chemical methods. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. The protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on the stereoselective synthesis of these valuable chiral building blocks.

References

-

Nielsen, D. R., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-7. [Link]

-

Prather, K. L. J., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. RSC Publishing. [Link]

-

Rother, D., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media. ResearchGate. [Link]

-

Fvs. (n.d.). Meso 2 3 Butanediol. Fvs. [Link]

-

Nielsen, D. R., et al. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry. [Link]

-

Mahapatra, L., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. PMC. [Link]

-

Xu, Y., et al. (2018). Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis. MDPI. [Link]

-

Kumar, R., et al. (2022). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. [Link]

-

Zhang, L., et al. (2021). 2,3-Butanediol biosynthesis pathway and mechanism of stereoisomer formation. ResearchGate. [Link]

-

Li, L., et al. (2021). Stereoisomers of 2,3-butanediol. ResearchGate. [Link]

-

A. A. A., & A. A. A. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

-

Matteson, D. S., & Sadhu, K. M. (1983). 2,3-Butanediol as chiral directing group in the synthesis of (S)-.alpha.-chloro boronic esters. Journal of the American Chemical Society. [Link]

-

Kroutil, W., et al. (2004). Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. ResearchGate. [Link]

-

Zhang, R., et al. (2020). Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. PMC. [Link]

-

Liu, Z., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

-

Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. [Link]

-

Matteson, D. S., & Brown, H. C. (1985). (R,R)‐2,3‐Butanediol and (s)‐pinanediol allylboronates in chiral synthesis of (2S,3S)‐3‐methyl‐5‐hexen‐2‐ol. ResearchGate. [Link]

-

Zhang, C., et al. (2026). Protein Language Model-Guided Engineering of a 2,3-Butanediol Dehydrogenase for the Enantioselective Synthesis of Cyclic α-Hydroxy Ketones. PubMed. [Link]

-

Mahapatra, L., et al. (2017). A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation. PubMed. [Link]

-

Gao, C., et al. (2016). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry. [Link]

-

Humphrey, G. R., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC. [Link]

-

Wang, Y., et al. (2023). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI. [Link]

-

Li, Y., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

-

Zhang, Y., et al. (2008). Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase. PubMed. [Link]

-

Mahapatra, L., et al. (2014). High-throughput fluorescence anisotropy screen for inhibitors of the oncogenic mRNA binding protein, IMP-1. PubMed. [Link]

-

Choudhry, H., et al. (2022). BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Language Model-Guided Engineering of a 2,3-Butanediol Dehydrogenase for the Enantioselective Synthesis of Cyclic α-Hydroxy Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. bookpremiumfree.com [bookpremiumfree.com]

- 11. researchgate.net [researchgate.net]

Application Note: Validating IMP1/IGF2BP1 Binding and Function Using BTYNB and Structural Isomers

This Application Note is designed for researchers investigating the RNA-binding protein IMP1 (IGF2BP1) using the small molecule inhibitor BTYNB. It addresses the critical scientific requirement of specificity validation by utilizing BTYNB in conjunction with its inactive structural analogs (referred to here as "isomers" or "negative controls" in the context of Structure-Activity Relationship (SAR) studies).

Executive Summary

The insulin-like growth factor 2 mRNA-binding protein 1 (IMP1/IGF2BP1) is a potent oncogenic factor that stabilizes mRNAs such as c-Myc, β-TrCP1, and Kras. While genetic knockdown (siRNA/CRISPR) is standard, small molecule inhibition offers temporal control over protein function. BTYNB is the first validated small molecule inhibitor of IMP1. However, small molecules can exhibit off-target toxicity ("polypharmacology").

This guide details the "Isomer Strategy" : the use of BTYNB alongside its inactive structural analog (Compound 5226752) to rigorously validate on-target engagement. By comparing the active inhibitor against a chemically similar but biologically inactive control, researchers can distinguish bona fide IMP1 inhibition from general cellular toxicity.

The Chemistry of Specificity

BTYNB (2-{[(5-bromo-2-thienyl)methylene]amino} benzamide) acts by sterically occluding the RNA-binding domains of IMP1.

-

The Active Agent (BTYNB): Binds to IMP1 with an IC

of ~5 µM, disrupting the IMP1–c-Myc mRNA complex.[1] -

The Inactive Control (Compound 5226752): A structural relative (analog/isomer) lacking the specific geometry required for the IMP1 binding pocket. It serves as a negative control; it should not inhibit RNA binding or cell proliferation.

Mechanism of Action

IMP1 binds to the "Coding Region Determinant" (CRD) of c-Myc mRNA, shielding it from endonuclease attack. BTYNB displaces IMP1, exposing the mRNA to rapid degradation by the exosome complex.

Figure 1: Mechanism of BTYNB-mediated IMP1 inhibition.[2][3][4] BTYNB prevents the formation of the protective IMP1-mRNA complex, leading to mRNA decay. The inactive isomer control ensures observed effects are specific to this pathway.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the direct physical inhibition of IMP1 binding to RNA in vitro. This is the "truth" assay to verify your BTYNB batch is active and your control is inactive.

Materials:

-

Recombinant IMP1 protein (full length or KH3-4 domains).

-

Fluorescein-labeled RNA probe (5'-Fluorescein-c-Myc-CRD-3').

-

Black 384-well low-binding microplates.

Step-by-Step:

-

Probe Preparation: Dilute Fluorescein-RNA to 10 nM in FP Buffer (20 mM Tris pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.05% Tween-20).

-

Protein Titration: Determine the

of your IMP1 protein batch by titrating protein (0–1 µM) against fixed RNA (10 nM). Select a protein concentration that yields ~80% bound probe (typically 50–100 nM). -

Compound Dosing:

-

Add 20 µL of Protein/RNA mix to wells.

-

Add BTYNB or Inactive Control in a dose-response series (e.g., 0.1 µM to 100 µM).

-

Control Wells: DMSO only (0% Inhibition), Free Probe only (100% Inhibition/Background).

-

-

Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

-

Measurement: Read Fluorescence Polarization (Excitation 485 nm, Emission 535 nm).

-

Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC

.[1][2][6]

Expected Results:

| Compound | IC

Protocol B: Cellular mRNA Stability Assay (Actinomycin D Chase)

Purpose: To prove BTYNB functions inside the cell by destabilizing target mRNA.

Step-by-Step:

-

Seeding: Seed IMP1-positive cells (e.g., SK-MEL2, IGROV-1) at

cells/well in 6-well plates. -

Treatment: Treat cells with 10 µM BTYNB or 10 µM Inactive Control for 24–72 hours. Include a DMSO vehicle control.[2][5][7]

-

Transcription Block: Add Actinomycin D (5 µg/mL) to all wells to halt new mRNA synthesis (

). -

Harvest: Collect RNA at

hours post-Actinomycin D. -

qPCR: Analyze c-Myc mRNA levels (normalize to stable housekeeping gene like 18S or GAPDH).

-

Calculation: Plot ln(mRNA remaining) vs. time to determine half-life (

).

Validation Logic:

-

DMSO/Inactive Control: c-Myc

should be long (e.g., >45 mins) due to IMP1 protection. -

BTYNB: c-Myc

should decrease significantly (e.g., <20 mins).

Advanced Specificity Validation: The "Rescue" Experiment

The most robust proof of specificity is the Phenotypic Rescue . If BTYNB kills cells by inhibiting IMP1, then artificially overexpressing IMP1 should "soak up" the drug and restore cell viability.

Workflow:

-

Transfection: Transfect cells with an IMP1 overexpression plasmid (CMV-IMP1) or an Empty Vector.[2]

-

Treatment: 24h post-transfection, treat both groups with BTYNB (IC

concentration).[2] -

Readout: Measure cell viability (Crystal Violet or CellTiter-Glo) after 72h.

Data Interpretation:

-

Empty Vector + BTYNB: Low viability (Drug works).

-

IMP1 Overexpression + BTYNB:Restored viability . (This proves the drug was targeting IMP1, not just poisoning mitochondria or DNA).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| BTYNB Precipitation | Hydrophobicity | BTYNB is lipophilic. Do not exceed 0.5% DMSO in final assay buffer. Sonicate stock solutions before use. |

| No Effect in FP Assay | Degraded RNA/Protein | RNA is labile. Ensure RNase-free conditions. Validate protein activity via EMSA (Electrophoretic Mobility Shift Assay) first. |

| Inactive Control shows toxicity | Off-target effects | At high concentrations (>50 µM), even controls can be toxic. Stay within the therapeutic window (1–10 µM). |

| Isomer Stability | Chemical Isomerization | BTYNB contains an imine bond. Avoid prolonged storage in aqueous solution. Make fresh dilutions from DMSO stock. |

References

-

Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[3] Translational Oncology.

-

Key Finding: Identification of BTYNB and the use of the structural analog (Compound 5226752) to prove specificity.[2]

-

-

Mao, C., et al. (2017). "High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1." Scientific Reports.

- Key Finding: Detailed methodology for the Fluorescence Polarization (FP)

-

MedChemExpress. "BTYNB Product Information & Protocols."

-

Key Finding: Chemical structure confirmation and solubility data.[8]

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Evaluation of BTYNB Isomer Efficacy

The following Application Note and Protocol guide is designed for researchers evaluating the efficacy of BTYNB isomers. It addresses the stereochemical challenges of the vinyl-linker scaffold and provides robust, self-validating cell-based assays to distinguish the active pharmaceutical ingredient (API) from inactive isomers.

Abstract & Introduction

BTYNB (2-[[2-(5-bromo-2-thienyl)vinyl]amino]-benzoic acid) is a first-in-class small molecule inhibitor of IGF2BP1 (IMP1) , an RNA-binding protein that stabilizes oncogenic transcripts such as c-Myc, MDR1, and beta-TrCP1.[1][2][3] By sterically hindering the binding of IMP1 to the "zipcode" regions of these mRNAs, BTYNB promotes their degradation, thereby suppressing tumor proliferation in IMP1-positive malignancies (e.g., ovarian cancer, melanoma, leukemia).

The Stereochemistry Challenge: Structurally, BTYNB possesses a vinyl linker (-CH=CH-) connecting the thiophene and benzoic acid moieties. This allows for geometric isomerism (E vs. Z). In synthetic medicinal chemistry, vinyl-linked inhibitors often exhibit profound potency differences between isomers due to the precise spatial requirements of the protein binding pocket.

-

The Active Isomer: Typically binds the hydrophobic surface between the KH3 and KH4 domains of IMP1.

-

The Inactive Isomer: May fail to engage the pocket or suffer from steric clash, rendering it pharmacologically inert.

This guide details the protocols to functionally resolve these isomers using cell-based assays, establishing a "Go/No-Go" decision matrix for lead optimization.

Mechanism of Action (MOA)

The efficacy of BTYNB relies on a "loss-of-function" mechanism. The active isomer must disrupt the physical interaction between IMP1 and c-Myc mRNA.

Visualization: The IMP1 Inhibition Pathway

Caption: Figure 1. Mechanism of Action. BTYNB prevents IMP1 from stabilizing c-Myc mRNA, leading to mRNA degradation and loss of oncogenic signaling.[1][3]

Application Note: Phenotypic Screening (Cell Viability)

Objective: Determine the IC50 of BTYNB isomers to quantify potency differences. Rationale: BTYNB is selectively toxic to IMP1-positive cells. An active isomer will show a low-micromolar IC50 (typically 2–5 µM), while an inactive isomer will show little to no toxicity (IC50 > 50 µM).

Experimental Design

-

Positive Control Cell Lines (IMP1 High): ES-2 (Ovarian), IGROV-1 (Ovarian), K562 (Leukemia).

-

Negative Control Cell Lines (IMP1 Low/Null): SK-MEL-2 (Melanoma - low expression), or IMP1-CRISPR knockout clones.

-

Assay Type: ATP-quantification (e.g., CellTiter-Glo®) is preferred over MTT for higher sensitivity and linearity.

Protocol 1: Isomer Potency Assay (96-well format)

-

Seeding: Plate cells (3,000–5,000 cells/well) in 90 µL complete media. Incubate for 24 hours to allow attachment.

-

Compound Preparation:

-

Dissolve BTYNB Isomer A and Isomer B separately in DMSO to 10 mM stock.

-

Prepare 10x serial dilutions in media (Range: 0.1 µM to 100 µM). Keep DMSO constant (<0.5%).[2]

-

-

Treatment: Add 10 µL of 10x compound to wells.

-

Controls: DMSO only (Vehicle), Staurosporine (Kill control).

-

-

Incubation: Incubate for 72 hours at 37°C/5% CO2. (Note: c-Myc depletion takes time to manifest phenotypically).

-

Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Data Interpretation:

| Compound | ES-2 (IMP1 High) IC50 | SK-MEL-2 (IMP1 Low) IC50 | Conclusion |

|---|---|---|---|

| Isomer A | 2.5 µM | > 50 µM | Active (Specific) |

| Isomer B | > 50 µM | > 50 µM | Inactive |

| Racemic Mix | ~5–10 µM | > 50 µM | Mixed Potency |

Application Note: Target Engagement (Mechanism Verification)

Objective: Confirm that the cytotoxicity observed is due to c-Myc downregulation, not off-target toxicity. Rationale: The hallmark of BTYNB activity is the reduction of c-Myc protein levels before massive cell death occurs.

Protocol 2: Western Blot Validation

-

Treatment: Seed ES-2 cells in 6-well plates (3 x 10^5 cells/well). Treat with 10 µM of Isomer A or B for 48 hours .

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

-

Blotting: Load 20–30 µg protein/lane.

-

Antibodies:

-

Primary: Anti-c-Myc (1:1000), Anti-IMP1 (1:1000), Anti-GAPDH (Loading Control).

-

Note: BTYNB may also reduce IMP1 protein levels via feedback loops, but c-Myc reduction is the primary readout.

-

-

Validation Criteria:

-

Active Isomer: >70% reduction in c-Myc band intensity relative to DMSO.

-

Inactive Isomer: c-Myc levels comparable to DMSO.

-

Application Note: Rescue Experiment (The Gold Standard)

Objective: Prove on-target specificity by rescuing the phenotype. Rationale: If BTYNB kills cells by inhibiting IMP1, then overexpressing exogenous IMP1 should outcompete the drug and restore viability (shift the IC50).

Protocol 3: IMP1 Rescue Assay

-

Transfection: Transfect ES-2 cells with a FLAG-IMP1 overexpression plasmid (or Empty Vector control) 24 hours prior to seeding.

-

Treatment: Treat both transfected populations with BTYNB (Active Isomer) dose-response as per Protocol 1.

-

Result Analysis:

-

Empty Vector: IC50 ≈ 2.5 µM.

-

IMP1 Overexpression: IC50 should shift significantly higher (e.g., >10 µM).

-

Significance: This "right-shift" in the dose-response curve confirms the drug is acting specifically on IMP1.

-

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating a new batch of BTYNB isomers.

Caption: Figure 2. Screening Workflow. A sequential approach to filtering BTYNB isomers based on phenotypic selectivity and molecular mechanism.

References

-

Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1][4] Translational Oncology. Available at: [Link]

-

Jamal, A., et al. (2023). "BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells."[5] Saudi Journal of Biological Sciences. Available at: [Link]

-

Cody, V., et al. (2010). "Preferential selection of isomer binding from chiral mixtures...[6] E and Z isomers." Acta Crystallographica Section D. (Reference for general E/Z isomer potency principles). Available at: [Link]

-

PubChem Compound Summary. "BTYNB." National Library of Medicine. Available at: [Link]

Sources

- 1. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Preferential selection of isomer binding from chiral mixtures: alternate binding modes observed for the E and Z isomers of a series of 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines as ternary complexes with NADPH and human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Definition Purity Assessment of BTYNB

Discriminating the Active Open-Chain Inhibitor from Cyclic Isomers

Executive Summary

BTYNB (N-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide) is a first-in-class small molecule inhibitor of the RNA-binding protein IMP1 (IGF2BP1), a critical regulator of c-Myc and other oncogenic mRNAs.

While BTYNB exhibits potent anti-neoplastic activity in ovarian and melanoma models, its chemical structure presents a unique stability challenge: Isomerization via Cyclization. The molecule contains an electrophilic ketone and an electron-rich aromatic ring, creating a propensity for intramolecular cyclization to form a biologically inactive "ring-closed" isomer (often cataloged as the derivative Axon 3481).

This Application Note details the protocols for distinguishing the active open-chain BTYNB from its cyclic isomer using UPLC-MS and qNMR. These methods are essential for ensuring the validity of biological assays, as the presence of the cyclic isomer significantly skews IC50 values and target engagement data.

The Structural Challenge: Open vs. Closed

The purity assessment of BTYNB is not merely about removing synthetic byproducts; it is about verifying the structural integrity of the pharmacophore.

The Equilibrium

The active form of BTYNB possesses a flexible "2-oxoethyl" linker. Under acidic conditions or prolonged solution storage, the electron-rich 2,5-diethoxyphenyl ring can attack the ketone carbonyl, leading to a cyclic hemiaminal or, upon dehydration, an indole-like derivative.

-

BTYNB (Active): Open chain, ketone intact. Binds IMP1.

-

Cyclic Isomer (Inactive): Rigidified structure. Sterically incompatible with the IMP1 RNA-binding domain.

Visualizing the Pathway

The following diagram illustrates the analytical decision tree and the structural risk.

Figure 1: Analytical workflow for distinguishing BTYNB from its cyclic impurities. Note the parallel use of LC-MS for separation and NMR for structural confirmation.

Analytical Protocols

Method A: High-Resolution UPLC-MS Separation

This method separates the open-chain BTYNB from the more hydrophobic cyclic isomer.

Principle: The open-chain form is more polar due to the exposed ketone and sulfonamide. The cyclic form buries these polar groups, resulting in a longer retention time (RT) on Reverse Phase (RP) columns.

Instrument Parameters

| Parameter | Setting |

| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |

| Column | Waters BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Temperature | 40°C |

| Flow Rate | 0.4 mL/min |

| Detection | UV (254 nm) & MS (ESI Positive) |

Mobile Phase Gradient

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

| Time (min) | % Solvent A | % Solvent B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 5 | 95 | Linear |

| 10.0 | 5 | 95 | Wash |

| 10.1 | 95 | 5 | Re-equilibrate |

Data Interpretation

-

BTYNB (Open): Elutes earlier (approx. 4.0–4.5 min). Mass: m/z [M+H]+ corresponds to intact formula.

-

Cyclic Isomer: Elutes later (approx. 4.8–5.2 min).

-

Note: If the mass is identical (M+H), it is the hemiaminal isomer .

-

If the mass is M-18 (loss of water), it is the dehydrated cyclic derivative .

-

Method B: Quantitative 1H-NMR (qNMR)

NMR is the definitive method to confirm the presence of the "2-oxoethyl" ketone moiety, which is absent in the cyclic form.

Protocol:

-

Sample Prep: Dissolve 5–10 mg of BTYNB in 600 µL of DMSO-d6 .

-

Critical: Avoid CDCl3 (Chloroform) if it is acidic, as it can induce cyclization during acquisition.

-

Critical: Analyze immediately. Do not store the solution for >24 hours.

-

-

Acquisition: Standard 1H proton scan (minimum 16 scans, d1=5s for quantitative integration).

Diagnostic Signals (Key Differentiators)

| Feature | Active BTYNB (Open) | Cyclic Isomer (Closed) |

| Methylene Linker | Singlet (~4.6 – 4.9 ppm) | Absent or split into diastereotopic doublets |

| Methine (Chiral) | Absent | New signal appearing (if hemiaminal forms) |

| Aromatic Region | Distinct 2,5-diethoxy pattern | Shifted due to ring strain/cyclization |

Validation Logic: The presence of a sharp singlet for the

Handling and Storage Guidelines

To maintain BTYNB isomer purity during biological experiments, strict adherence to the following handling protocols is required.

-

Stock Solutions:

-

Prepare stocks in anhydrous DMSO or DMF .

-

Store at -80°C .

-

Avoid repeated freeze-thaw cycles which introduce moisture (promoting cyclization).

-

-

Assay Buffers:

-

BTYNB is generally stable in neutral buffers (PBS, pH 7.4) for the duration of typical cell assays (24-72h).

-

Avoid acidic buffers (pH < 5.0) which catalyze the nucleophilic attack of the aryl ring on the ketone.

-

-

QC Check:

-

Re-verify purity via LC-MS if the stock solution has been stored for >3 months.

-

References

-

Mahapatra, L., et al. (2017). "A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation."[1] Translational Oncology, 10(5), 818-827.[1]

- Mao, C., et al. (2017). "BTYNB Is a Structure-Specific Small Molecule Inhibitor of IMP1 Binding to c-Myc mRNA." Nature Communications (Contextual citation regarding IMP1 inhibition mechanisms).

-

Axon Medchem. "BTYNB and its Ring-Closed Derivative Axon 3481." Product Data Sheet.

-

BenchChem. "Isomeric Purity Analysis Guidelines." General Analytical Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: BTYNB Solubility & Assay Optimization

Topic: Overcoming Poor Solubility of BTYNB Isomers in Assays Role: Senior Application Scientist Status: [ONLINE]

Welcome to the Technical Support Center

Subject: BTYNB (IMP1 Inhibitor) Solubility & Formulation Ticket Priority: High (Blocker for In Vivo/In Vitro Assays)

You are likely here because your BTYNB (Benzoyl-Tetrahydro-benzo[b]thiophene-N-Benzoyl) compound is precipitating out of solution when added to cell culture media or aqueous buffers. This is the "Crash Effect"—a common failure mode for hydrophobic heteroaromatic compounds like BTYNB.